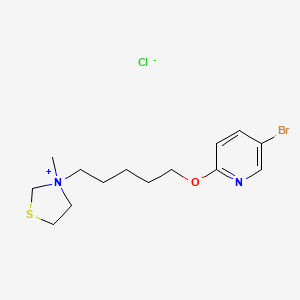
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidinium core, a bromopyridyl group, and a pentyl linker, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Bromopyridyl Intermediate: The synthesis begins with the bromination of 2-pyridyl compounds to form 5-bromo-2-pyridyl derivatives.
Pentyl Linker Attachment: The bromopyridyl intermediate is then reacted with a pentyl halide under basic conditions to form the pentyl-substituted pyridyl compound.
Thiazolidinium Ring Formation: The final step involves the cyclization of the pentyl-substituted pyridyl compound with a thiazolidine derivative in the presence of a suitable catalyst to form the thiazolidinium ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thiazolidinium ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the thiazolidinium ring.
Reduction Products: Reduced forms of the thiazolidinium ring.
科学的研究の応用
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridyl group can form strong interactions with active sites, while the thiazolidinium ring can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, depending on the context.
類似化合物との比較
Similar Compounds
- 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-1,3-thiazolidine hydrochloride
- 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-4-methyl-1,3-thiazolidine hydrochloride
Uniqueness
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride stands out due to its specific combination of a bromopyridyl group and a thiazolidinium ring, which imparts unique chemical and biological properties
特性
CAS番号 |
41288-05-5 |
|---|---|
分子式 |
C14H22BrClN2OS |
分子量 |
381.8 g/mol |
IUPAC名 |
3-[5-(5-bromopyridin-2-yl)oxypentyl]-3-methyl-1,3-thiazolidin-3-ium;chloride |
InChI |
InChI=1S/C14H22BrN2OS.ClH/c1-17(8-10-19-12-17)7-3-2-4-9-18-14-6-5-13(15)11-16-14;/h5-6,11H,2-4,7-10,12H2,1H3;1H/q+1;/p-1 |
InChIキー |
GQXCKOFQLIXWQR-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCSC1)CCCCCOC2=NC=C(C=C2)Br.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















